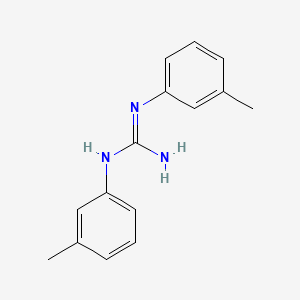

N,N''-Di-m-tolyl-guanidine

Description

Significance of Guanidine (B92328) Derivatives in Chemical Science

Guanidine derivatives are a class of organic compounds that feature a central carbon atom bonded to three nitrogen atoms. This arrangement imparts a strong basicity to the molecule, with some derivatives being classified as "superbases". scripps.edu The guanidinium (B1211019) cation, formed upon protonation, is highly stabilized by resonance, which contributes to the compound's strong basic character. wikipedia.orgresearchgate.net

The significance of guanidine derivatives spans numerous areas of chemical science:

Catalysis: Guanidines and their derivatives are effective catalysts in a variety of organic reactions, including Michael additions, Henry reactions, aldol (B89426) and Mannich reactions, and polymerizations. scripps.eduineosopen.org They can function as both hydrogen-bond donors and Brønsted bases. rsc.org Chiral guanidine derivatives have been successfully employed in asymmetric catalysis. rsc.orgjst.go.jp

Materials Science: The ability of guanidines to form complexes with metals makes them valuable in the development of new materials. ontosight.airesearchgate.net They have been investigated for applications in areas like the creation of smart materials and in chemical vapor deposition (CVD). ineosopen.org

Supramolecular Chemistry: The distinct hydrogen-bonding capabilities of the guanidinium ion have led to its use in anion recognition and the construction of complex supramolecular architectures. researchgate.net

Medicinal Chemistry: The guanidine moiety is a key structural feature in many natural products and clinically used drugs. ulpgc.esresearchgate.net Derivatives have been explored for a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial activities. ontosight.aiontosight.ai

Historical Context of Diarylguanidine Research

Research into diarylguanidines has evolved significantly over the years. Initially, these compounds were explored for their properties as ligands and their potential applications in various chemical transformations. A notable area of research has been their interaction with biological systems. For instance, N,N'-di-o-tolylguanidine (DTG), a positional isomer of the subject compound, was identified as a high-affinity ligand for sigma (σ) receptors, which sparked considerable interest in synthesizing and evaluating analogs for potential therapeutic uses, such as in the development of antipsychotic agents. nih.govacs.org

The synthesis of various diarylguanidine analogs, including those with different aryl substituents, has been a focus of research to understand structure-activity relationships. nih.govacs.org Studies have explored how modifications to the aryl rings affect the compounds' affinity for biological targets like NMDA receptors. pnas.orgresearchgate.net This has led to the development of diarylguanidines as potential neuroprotective agents. pnas.org More recently, research has expanded to investigate their potential as DNA minor groove binders with anticancer activity. acs.orgnih.gov

Structural Characteristics of the Guanidine Moiety in N,N''-Di-m-tolyl-guanidine

The core of this compound is the guanidine group, which consists of a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. This creates a planar, electron-rich system. researchgate.net

Key structural features include:

Resonance Stabilization: The positive charge of the protonated form, the guanidinium ion, is delocalized over all three nitrogen atoms, leading to significant stability. ineosopen.org

Basicity: Guanidine itself is a strong organic base (pKa of the conjugate acid is 13.6), and this basicity can be modulated by the nature of the substituents on the nitrogen atoms. scripps.edu

Hydrogen Bonding: The guanidinium group is an excellent hydrogen-bond donor, capable of forming multiple hydrogen bonds, which is crucial for its role in catalysis and molecular recognition. scripps.edu

Aromaticity: The guanidinium ion exhibits a form of "Y-aromaticity" due to the cyclic delocalization of 6π electrons. scripps.edursc.org

In this compound, the two m-tolyl groups are attached to two of the nitrogen atoms of the guanidine core. The placement of the methyl group at the meta position of the phenyl rings influences the steric and electronic properties of the molecule, which in turn affects its reactivity and binding affinities.

Overview of Research Trajectories for this compound

Research specifically on this compound (DMTG) has often been in the context of comparative studies with other diarylguanidine analogs. One significant area of investigation has been its role as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. pnas.org

A key study synthesized this compound and other analogs to explore their affinity for phencyclidine (PCP) receptors and their neuroprotective properties. pnas.org This research demonstrated that small chemical alterations to the basic diarylguanidine structure could significantly shift their receptor binding profiles. pnas.org

The synthesis of DMTG has been reported, with characterization data including its melting point and spectroscopic information. pnas.org While much of the broader research has focused on the ortho-substituted analog (DTG) due to its high affinity for sigma receptors, the study of the meta-substituted version has been crucial for understanding the structure-activity relationships within the diarylguanidine class. nih.govpnas.org

Structure

3D Structure

Properties

CAS No. |

51131-78-3 |

|---|---|

Molecular Formula |

C15H17N3 |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

1,2-bis(3-methylphenyl)guanidine |

InChI |

InChI=1S/C15H17N3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H3,16,17,18) |

InChI Key |

RIAXXCQKICATHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n Di M Tolyl Guanidine and Analogues

Classical Approaches to Guanidine (B92328) Synthesis

The construction of the guanidine functional group has been approached through several established chemical transformations. These classical methods provide a foundational understanding of the reactivity and synthesis of this important structural motif.

Reactions Involving Thiourea Derivatives and Amines

A frequently employed and versatile method for the synthesis of substituted guanidines involves the reaction of thiourea derivatives with amines. thieme-connect.de This transformation typically requires the activation of the thiourea to facilitate the displacement of the sulfur atom by the incoming amine. Common activating agents include heavy metal salts, such as mercury(II) chloride, which promote the formation of a carbodiimide intermediate that is subsequently attacked by the amine. scholaris.ca The use of Mukaiyama's reagent has also been reported as an effective coupling agent in this context, avoiding the use of toxic mercuric salts. scholaris.ca Another approach involves the use of copper(II) acetate as a catalyst in the presence of ammonia and oxygen to convert N,N'-disubstituted thioureas to the corresponding guanidines. google.com For instance, the synthesis of di-o-tolylguanidine from di-o-tolylthiourea has been achieved with a high yield using this copper-catalyzed oxidation. google.com

| Thiourea Derivative | Amine | Activating Agent/Catalyst | Key Features |

|---|---|---|---|

| N,N'-disubstituted thioureas | Primary or secondary amines | Mercury(II) chloride, Mukaiyama's reagent | Proceeds through a carbodiimide intermediate. scholaris.ca |

| Di-o-tolylthiourea | Ammonia | Copper(II) acetate/Oxygen | High yield synthesis of di-o-tolylguanidine. google.com |

Synthesis from Carbodiimides and Amines

The addition of amines to carbodiimides represents a direct and atom-economical pathway to N-substituted guanidines. rsc.org While the uncatalyzed reaction of aromatic amines with carbodiimides can be sluggish and require harsh conditions, the use of catalysts has significantly broadened the scope and utility of this method. rsc.orgdergipark.org.tr A variety of metal complexes have been shown to be effective catalysts for this guanylation reaction, including those based on zinc, titanium, and lanthanides. dergipark.org.trias.ac.in For example, certain zinc complexes have been demonstrated to be efficient pre-catalysts for the conversion of aromatic amines to the corresponding guanidines upon reaction with carbodiimides at elevated temperatures. ias.ac.in This catalytic approach allows for the synthesis of a diverse range of guanidine derivatives under milder conditions than the uncatalyzed route. rsc.org

| Carbodiimide | Amine | Catalyst System | Reaction Conditions |

|---|---|---|---|

| N,N'-Diisopropylcarbodiimide | Aniline | Ionic Liquid ([HMIM][BF4]) | Room temperature. dergipark.org.tr |

| Various carbodiimides | Aromatic amines | Zinc complexes | Elevated temperature. ias.ac.in |

| Symmetrical and unsymmetrical carbodiimides | Aromatic amines | Imido titanium(IV) complexes | Catalytic amounts (1-5 mol%). rsc.org |

Utilization of Cyanamides as Precursors

Cyanamides serve as valuable precursors for the synthesis of guanidines through their reaction with amines. thieme-connect.de This method involves the addition of an amine to the nitrile group of the cyanamide. The reaction of cyanamide with both alkyl and aryl primary amines has been reported, although yields can be moderate to low. thieme-connect.de The use of catalysts can enhance the efficiency of this transformation. For instance, scandium(III) triflate has been shown to catalyze the guanylation of various amines with cyanamide under mild conditions in water. organic-chemistry.org This approach is particularly useful for substrates that are soluble in aqueous media. organic-chemistry.org

Guanylation Reactions with Pyrazole-1-carboximidamides

To circumvent the use of toxic metals often employed in other guanylation methods, pyrazole-1-carboximidamide transfer reagents have been developed. researchgate.net These reagents can transfer the amidine group to an amine, thereby forming the desired guanidine. While this method offers an alternative to metal-mediated reactions, it can be hampered by drawbacks such as poor yields and the necessity for multiple synthetic steps with expensive reagents. researchgate.netnih.gov The presence of protecting groups and an electron-withdrawing group on the pyrazole ring is often required to achieve milder reaction conditions. researchgate.net

Targeted Synthesis of N,N''-Di-m-tolyl-guanidine

Beyond the classical approaches applicable to a wide range of guanidines, specific synthetic routes have been developed for the targeted synthesis of this compound.

Specific Routes from Aniline Derivatives (e.g., using Cyanogen Bromide)

A direct and effective method for the synthesis of N,N''-diarylguanidines, including this compound, involves the reaction of the corresponding aniline derivative with cyanogen bromide. thieme-connect.depnas.org This reaction has been successfully employed to synthesize a series of N,N'-disubstituted guanidines. pnas.org In the case of this compound, the synthesis would proceed by reacting m-toluidine with cyanogen bromide. pnas.org The general procedure involves adding a solution of cyanogen bromide in ethanol to a solution of the aniline derivative, followed by heating. pnas.org The resulting product can then be isolated and purified. pnas.org This method has been utilized to prepare analogs of N,N'-di-(o-tolyl)guanidine (DTG), such as N,N'-di-(m-tolyl)guanidine (DMTG), for biological evaluation. pnas.org

Investigation of Alternative Synthetic Pathways for Diarylguanidines

The quest for more efficient and versatile methods for synthesizing diarylguanidines, including this compound, has led to the exploration of several alternative pathways. These investigations often aim to overcome the limitations of traditional methods, such as harsh reaction conditions or the use of hazardous reagents.

One notable approach involves the oxidative rearrangement of amidines. This method generates carbodiimides as intermediates, which then react with amines to form the desired guanidine. The use of hypervalent iodine reagents as oxidants has shown promise in this context, offering mild reaction conditions and compatibility with a broad range of amines, including those that are sterically hindered or sensitive to oxidation. uantwerpen.be This one-pot protocol can be performed in greener solvents like dimethyl carbonate, and the hypervalent iodine byproduct can often be recovered and regenerated, adding to the sustainability of the process. uantwerpen.be

Another strategy focuses on the modification of existing molecular scaffolds. For instance, the synthesis of N-Cbz-protected 1,3-diaza-2-(methylthio)spiro[4.4]non-1-en-4-ol from an S-methylated thiohydantoin provides a versatile intermediate. nih.gov Subsequent aminolysis of this pseudothiourea derivative can lead to the formation of complex guanidine hemiaminal structures, with the outcome being highly dependent on the solvent used. nih.gov This pathway highlights the potential for creating structurally diverse diarylguanidine analogues through carefully controlled reaction conditions.

Furthermore, multicomponent reactions offer an efficient route to complex guanidines. For example, a palladium-catalyzed cascade reaction involving azides, isonitriles, and amines can produce N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.org This approach is highly atom-economical and allows for the rapid assembly of diverse guanidine structures from simple starting materials.

The table below summarizes some alternative synthetic pathways for diarylguanidines.

| Pathway | Key Reagents/Intermediates | Advantages |

| Oxidative Rearrangement of Amidines | Amidines, Hypervalent Iodine Reagents | Mild conditions, broad amine scope, potential for reagent regeneration. uantwerpen.be |

| Modification of Spirocyclic Intermediates | S-methylated thiohydantoin, Pseudothiourea | Access to complex guanidine hemiaminal structures. nih.gov |

| Multicomponent Cascade Reactions | Azides, Isonitriles, Amines, Palladium Catalyst | High atom economy, rapid assembly of functionalized guanidines. organic-chemistry.org |

Catalytic Approaches to Guanidine Synthesis

Catalysis has emerged as a powerful tool in organic synthesis, and the preparation of guanidines is no exception. Both transition metal catalysis and organocatalysis have been successfully employed to facilitate the formation of the guanidine moiety, often with high efficiency and selectivity.

Transition metal catalysts have significantly advanced the synthesis of multisubstituted guanidines by enabling efficient carbon-nitrogen bond formation. rsc.org These methods often involve the guanylation of amines with carbodiimides or other guanylating agents.

Several transition metals, including palladium, copper, and rhodium, have been utilized in these transformations. For instance, palladium-catalyzed N-arylation has become a key method for synthesizing N-aryl guanidines. rsc.org Similarly, copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines provide a direct route to trisubstituted N-aryl guanidines. organic-chemistry.org Rhodium catalysts have been shown to selectively afford N-alkyl diaryl ketimines from the diarylation of isocyanides with triarylbismuthines. nih.gov

Rare-earth metal complexes have also demonstrated high catalytic activity for the guanylation of amines with carbodiimides. acs.org These catalysts are often effective under mild conditions and are compatible with a wide range of substrates. The proposed mechanism for these reactions typically involves the nucleophilic addition of a metal-amido species to the carbodiimide, followed by protonation to release the guanidine product and regenerate the catalyst. acs.org

The development of photocatalytic methods represents a recent advancement in this field. For example, a ruthenium complex can catalyze the conversion of thioureas to guanidines using visible light at room temperature in an open-flask environment. organic-chemistry.org This approach offers a greener alternative to traditional methods that often require harsh conditions.

The following table provides examples of transition metal-catalyzed guanylation reactions.

| Catalyst System | Reactants | Product Type |

| Palladium Catalyst | Azides, Isonitriles, Amines | N-functionalized guanidines. organic-chemistry.org |

| Copper(II) chloride/bipyridine | Cyanamides, Arylboronic acids, Amines | Trisubstituted N-aryl guanidines. organic-chemistry.org |

| Rhodium complexes | Isocyanides, Triarylbismuthines | N-alkyl diaryl ketimines. nih.gov |

| Ruthenium(II) complex (photocatalyst) | Thioureas | Guanidines. organic-chemistry.org |

| Lanthanide amides | Amines, Carbodiimides | N,N',N''-trisubstituted guanidines. organic-chemistry.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative for various organic transformations, including the synthesis of guanidines. Guanidines themselves are powerful neutral organic bases and can act as organocatalysts. researchgate.net Their catalytic activity often stems from their ability to activate substrates through proton transfer, forming a guanidinium (B1211019) cation that can then participate in the reaction. researchgate.net

Chiral guanidines have been designed and employed as effective catalysts in asymmetric synthesis. nih.gov These catalysts can induce enantioselectivity in a variety of reactions, leading to the formation of chiral products with high optical purity.

The bifunctional nature of some organocatalysts, such as thiourea-tertiary amine systems, allows for the activation of both the electrophile and the nucleophile in a reaction. acs.org In the context of guanidine synthesis, an organocatalyst can facilitate the addition of an amine to a guanylating agent by enhancing the nucleophilicity of the amine and the electrophilicity of the guanylating agent.

Guanidine organocatalysis has been successfully applied to enantioselective carbon-heteroatom bond-forming reactions, highlighting its utility in constructing complex molecular architectures. dntb.gov.ua The development of new guanidine-based organocatalysts continues to expand the scope and applicability of this powerful synthetic strategy.

Optimization of Synthetic Protocols

Maximizing the yield of the desired product is a primary goal in synthetic chemistry. Several strategies can be employed to achieve this in the synthesis of diarylguanidines.

One effective approach is the use of activating reagents. For example, the use of cyanuric chloride instead of the more traditional and hazardous mercury(II) chloride for the activation of di-Boc-thiourea provides a safer and environmentally benign route for the guanylation of amines without a significant loss in yield. organic-chemistry.org

The careful selection of catalysts and reaction conditions is also critical. For instance, simple lanthanide amides have been shown to be highly efficient catalysts for the guanylation of both aromatic and secondary amines, exhibiting high activity under mild conditions. organic-chemistry.org Similarly, ytterbium triflate is an effective catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions, leading to good yields of N,N',N''-trisubstituted guanidines. organic-chemistry.org

The table below highlights some strategies for enhancing the yield of guanidine synthesis.

| Strategy | Example | Outcome |

| Use of Safer Activating Reagents | Cyanuric chloride for di-Boc-thiourea activation | Maintained high yields while avoiding toxic heavy metals. organic-chemistry.org |

| Efficient Catalysis | Lanthanide amides for amine guanylation | High catalytic activity under mild conditions. organic-chemistry.org |

| Solvent-Free Conditions | Ytterbium triflate-catalyzed addition of amines to carbodiimides | Good yields and reduced solvent waste. organic-chemistry.org |

| One-Pot Multicomponent Reactions | Palladium-catalyzed cascade of azides, isonitriles, and amines | Excellent yields of functionalized guanidines. organic-chemistry.org |

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. jptcp.com These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. mdpi.comnih.gov

In the context of guanidine synthesis, several green strategies have been implemented. The use of water as a solvent, whenever possible, is a key aspect of green chemistry. jptcp.com Scandium(III) triflate has been used as a catalyst for the efficient guanylation of various amines with cyanamide in water under mild conditions. organic-chemistry.org This method is particularly useful for substrates that are only soluble in aqueous solutions.

The development of catalytic reactions, both with transition metals and organocatalysts, is inherently a green approach as it reduces the need for stoichiometric reagents. mdpi.com Photocatalysis, using visible light as an energy source, further enhances the green credentials of a synthetic process by operating at ambient temperature. organic-chemistry.org

Solvent-free reactions, where the reactants themselves act as the reaction medium, are another important green chemistry strategy. mdpi.com The use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions is a good example of this approach. organic-chemistry.org

Furthermore, designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a fundamental principle of green chemistry. greenchemistry-toolkit.org Multicomponent reactions are particularly advantageous in this regard.

Advanced Structural Elucidation and Conformational Analysis of N,n Di M Tolyl Guanidine

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for N,N''-Di-m-tolyl-guanidine is not detailed in the available research, the extensive studies on analogous compounds offer a robust framework for understanding its likely solid-state characteristics.

Determination of Solid-State Molecular Conformation

In the solid state, diarylguanidines typically adopt a conformation that minimizes steric hindrance while maximizing stabilizing interactions. For the parent compound, N,N'-diphenylguanidine, crystallographic studies have revealed an (E,Z) conformation. bunri-u.ac.jp In this arrangement, one C–N bond exhibits significant double-bond character (with a length of approximately 1.28–1.30 Å), while the others are longer, indicating single-bond character. bunri-u.ac.jpmdpi.com The guanidine (B92328) core (CN3) is generally planar.

Analysis of Tautomeric Forms and Their Stabilization

Guanidines can exist in different tautomeric forms due to the migration of a proton. researchgate.net For N,N'-disubstituted guanidines, the imine tautomer, where the double bond is between the central carbon and one of the substituted nitrogen atoms, is typically observed in the solid state. mdpi.com The specific tautomer that crystallizes is influenced by the electronic properties of the substituents and the hydrogen bonding patterns that can be formed in the crystal lattice. mdpi.com

In this compound, the two aryl groups are identical, suggesting that the proton could reside on either substituted nitrogen with equal probability, leading to two chemically equivalent tautomers. However, in the solid state, the molecule will "choose" one tautomeric form, which is then propagated throughout the crystal. The stabilization of this form is achieved through the formation of intermolecular hydrogen bonds.

Investigation of Intermolecular Hydrogen Bonding Networks in Crystal Lattices

A defining feature of the crystal structure of N,N'-disubstituted guanidines is the formation of strong intermolecular hydrogen bonds. The N-H groups of the guanidine core act as hydrogen bond donors, while the imine nitrogen (=N–) serves as an acceptor. This typically results in the formation of centrosymmetric dimers, where two molecules are linked by a pair of N–H···N hydrogen bonds. mdpi.com This robust hydrogen-bonding motif is a primary driver in the crystal packing of these molecules. It is highly probable that this compound would also exhibit this dimeric hydrogen-bonding pattern in its crystal lattice.

Influence of Substituents on Crystal Packing and Tautomerism

The nature and position of substituents on the aryl rings play a critical role in the tautomerism and crystal packing of diarylguanidines. mdpi.com

Electronic Effects: The methyl groups in the meta-position on the tolyl rings are weakly electron-donating. These electronic effects can influence the basicity of the nitrogen atoms and, consequently, the tautomeric equilibrium. However, in a symmetrically substituted molecule like this compound, this electronic influence is balanced.

Table 1: Comparison of Expected Structural Features in Di-tolyl-guanidine Isomers

| Isomer | Expected Steric Hindrance near Guanidine Core | Potential Influence on Crystal Packing |

|---|---|---|

| N,N''-Di-o-tolyl-guanidine | High | May lead to larger dihedral angles and less dense packing. |

| This compound | Moderate | Allows for more flexibility in packing compared to the ortho isomer. |

| N,N''-Di-p-tolyl-guanidine | Low | Expected to allow for the most efficient and dense crystal packing. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.gov It can provide insights into which conformers are present and the energy barriers between them.

Solution-State Conformational Analysis

In solution, this compound is expected to be dynamic. The key conformational flexibility arises from rotation around the C–N single bonds. Due to the partial double-bond character of the C=N bond, rotation around it is restricted, leading to the possibility of different geometric isomers (e.g., E/Z isomers). The interconversion between these isomers can be slow on the NMR timescale, which would result in separate sets of signals for each conformer. copernicus.org

A conformational analysis would involve:

¹H and ¹³C NMR: The chemical shifts of the aromatic and methyl protons and carbons would confirm the basic structure. The presence of multiple conformers at low temperatures could lead to a splitting or broadening of these signals.

¹⁵N NMR: This technique is particularly sensitive to the electronic environment of the nitrogen atoms and is an excellent tool for studying tautomerism in guanidines in solution. researchgate.netrsc.org Different tautomers would give rise to distinct ¹⁵N chemical shifts.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At higher temperatures, if the exchange is fast, averaged signals are observed. As the temperature is lowered, the exchange can be "frozen out," allowing for the observation of individual conformers.

Knowledge of the conformational preferences of molecules in solution is crucial for understanding their behavior in biological and chemical systems. copernicus.org For this compound, such studies would clarify the equilibrium between different isomers and the energetic barriers to their interconversion.

Table 2: NMR Techniques for Conformational Analysis

| NMR Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Provides basic structural information and can indicate the presence of multiple conformers through signal broadening or splitting. |

| ¹⁵N NMR | Highly sensitive to the nitrogen environment, making it ideal for identifying the predominant tautomeric form in solution. researchgate.netrsc.org |

| Variable Temperature (VT) NMR | Used to study the dynamics of conformational exchange and determine the energy barriers between different isomers. |

| NOESY/ROESY | Provides information on through-space proximity of protons, helping to determine the 3D structure and relative orientation of the tolyl groups. |

Dynamic Processes and Exchange Phenomena

The structure of this compound allows for several dynamic processes, which can be investigated using techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. These phenomena primarily include hindered rotation around the carbon-nitrogen (C-N) bonds and prototropic tautomerism.

Restricted C-N Bond Rotation: The guanidinyl carbon is sp² hybridized, leading to partial double-bond character in the C-N bonds. This restricts free rotation, potentially giving rise to different conformers (rotamers) that can interconvert. At low temperatures, the rate of this rotation may be slow enough on the NMR timescale for distinct signals from each conformer to be observed. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these separate signals into a single time-averaged signal. mdpi.com The energy barrier for this rotation can be calculated from the coalescence temperature and the frequency difference between the signals, providing insight into the electronic and steric effects of the m-tolyl groups. nih.govresearchgate.net While specific rotational barrier data for this compound is not extensively documented, studies on similar N,N'-substituted systems confirm that this is a common and observable dynamic process. mdpi.com

Prototropic Tautomerism: Guanidine and its derivatives can exist in different tautomeric forms due to the migration of a proton between the three nitrogen atoms. For a symmetrically substituted diarylguanidine like this compound, this exchange involves the imino proton. This rapid exchange between chemically equivalent sites typically results in a single, averaged set of signals in ¹H and ¹³C NMR spectra at room temperature. mdpi.com However, specialized techniques like ¹⁵N NMR can be particularly powerful for studying guanidine tautomerism, as the nitrogen chemical shifts are highly sensitive to the bonding environment (amino vs. imino). rsc.orgwustl.eduresearchgate.net The equilibrium between tautomers can be influenced by factors such as solvent polarity, temperature, and the electronic nature of the aryl substituents. mdpi.comencyclopedia.pub

Dynamic NMR spectroscopy serves as a crucial tool for characterizing these exchange phenomena. By analyzing changes in the NMR lineshape over a range of temperatures, kinetic parameters for these processes, such as activation energies, can be determined. monmouth.edunih.gov

Structural Confirmation and Purity Assessment

The definitive structure of this compound is confirmed through a combination of spectroscopic methods and elemental analysis, which also serve to assess its purity.

NMR Spectroscopy: Proton (¹H) NMR spectroscopy is a primary tool for structural confirmation. The spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum shows characteristic signals for the aromatic protons of the tolyl groups and the methyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.141 | t | 2H | Aromatic C-H |

| 6.981 | s | 2H | Aromatic C-H |

| 6.939 | d | 2H | Aromatic C-H |

| 6.814 | d | 2H | Aromatic C-H |

| 2.289 | s | 6H | Methyl (-CH₃) |

Solvent: C²H₃O²H. Data sourced from Keana et al. (1989).

Elemental Analysis: This technique determines the mass percentages of elements within a compound, providing a fundamental check of its empirical formula. For this compound (C₁₅H₁₇N₃), the theoretical and experimentally determined values show close agreement, confirming the molecular formula.

Calculated: C, 75.28%; H, 7.16%; N, 17.56%

Found: C, 75.42%; H, 7.11%; N, 17.43% nih.gov

Other Purity Assessment Methods:

Melting Point: A sharp and well-defined melting point is a strong indicator of a pure crystalline compound.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to separate the main compound from any impurities or starting materials. Capillary liquid chromatography, for example, has been effectively used for the quantification and impurity profiling of newly synthesized organic compounds. nih.gov

Spectroscopic Characterization Beyond NMR and X-ray Diffraction

Infrared (IR) Spectroscopy for Functional Group Identification and Interactions

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The key vibrational modes confirm the presence of the guanidine core and the tolyl substituents.

The IR spectrum exhibits distinct absorption bands characteristic of N-H and C=N bonds. The presence of two sharp bands in the 3400-3510 cm⁻¹ region is indicative of the symmetric and asymmetric stretching vibrations of the N-H groups. The strong absorption band around 1650 cm⁻¹ is assigned to the C=N stretching vibration of the guanidine moiety, which is a hallmark of this functional group.

Table 2: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3509 | Medium-Strong | N-H Asymmetric Stretch |

| 3402 | Medium-Strong | N-H Symmetric Stretch |

| 1649 | Strong | C=N Stretch (Guanidine) |

| 1576 | Strong | Aromatic C=C Stretch / N-H Bend |

Solvent: CHCl₃. Data sourced from Keana et al. (1989). nih.gov

The band at 1576 cm⁻¹ likely arises from a combination of aromatic ring C=C stretching and N-H bending vibrations. Additional bands corresponding to aromatic C-H stretching (typically above 3000 cm⁻¹) and C-N stretching (in the 1350-1250 cm⁻¹ region) are also expected. These spectral features collectively provide a unique fingerprint for the molecule, confirming its structural integrity and functional group composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions associated with its aromatic rings and the guanidine functional group.

The tolyl groups contain π-electron systems that give rise to intense π→π* transitions, typically observed in the UV region. For the analogous compound N,N'-diphenylguanidine, a strong absorption maximum is reported, which is characteristic of such aromatic systems. nist.gov Similarly, the ortho-isomer, N,N'-di-o-tolylguanidine, shows a maximum absorption at 252 nm in chloroform. nih.gov It is expected that this compound would exhibit similar strong absorptions in this region.

The guanidine core contains nitrogen atoms with non-bonding (lone pair) electrons. These can undergo lower-energy n→π* transitions, which typically result in weaker absorption bands at longer wavelengths compared to the π→π* transitions. researchgate.net These transitions may sometimes be obscured by the more intense π→π* bands.

UV-Vis spectroscopy is also a powerful tool in mechanistic studies. Changes in the electronic environment of the molecule, such as protonation, complexation with metal ions, or participation in a chemical reaction, can lead to shifts in the absorption maxima (either bathochromic or hypsochromic shifts). By monitoring these spectral changes over time, one can gain insights into reaction kinetics and mechanisms.

Computational and Theoretical Investigations of N,n Di M Tolyl Guanidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of N,N''-Di-m-tolyl-guanidine. DFT calculations allow for the detailed examination of the electronic structure and the prediction of a wide array of molecular properties.

Quantum chemical calculations, particularly those employing DFT, are powerful tools for predicting the three-dimensional arrangement of atoms in a molecule with high accuracy. For this compound, these calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its ground-state geometry. The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For diarylguanidine derivatives, DFT calculations have shown that the HOMO is typically localized on the guanidine (B92328) core and the tolyl rings, while the LUMO is distributed over the aromatic systems. This distribution of frontier orbitals plays a significant role in the molecule's chemical behavior and its interactions with other chemical species.

Table 1: Predicted Molecular Geometry of a Diarylguanidine Derivative (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.28 | - | - |

| C-N (single) | 1.38 | - | - |

| N-C-N | - | 120.5 | - |

| C-N-C (aryl) | - | 125.8 | - |

| Tolyl ring twist | - | - | 45.2 |

Note: This table presents illustrative data for a generic diarylguanidine derivative as specific computational data for this compound was not available in the searched literature. The values are typical for such compounds as determined by DFT calculations.

Guanidines, including this compound, can exist as different tautomers due to the migration of a proton. Additionally, rotation around single bonds can lead to various conformational isomers. Computational methods are exceptionally well-suited for exploring the relative stabilities of these isomers. By calculating the potential energy surface, it is possible to identify the most stable tautomers and conformers and to determine the energy barriers for their interconversion.

For diarylguanidines, the imino tautomer is generally found to be the most stable. DFT calculations can quantify the energy differences between the possible tautomeric forms. These calculations have revealed that the relative stability of tautomers can be influenced by the nature and position of substituents on the aryl rings. Similarly, the conformational landscape can be explored to identify low-energy conformers, which are the most likely to be populated at room temperature. The orientation of the tolyl groups with respect to the guanidine core is a key conformational feature.

Table 2: Calculated Relative Energies of Diarylguanidine Tautomers (Illustrative Example)

| Tautomer | Relative Energy (kcal/mol) |

| Imino (most stable) | 0.0 |

| Amino Tautomer 1 | +3.5 |

| Amino Tautomer 2 | +4.2 |

Note: This table provides an illustrative example of the relative energies of tautomers for a diarylguanidine compound, as specific data for this compound was not found in the literature search. The values demonstrate the typical energy differences calculated by DFT methods.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. For this compound, NBO analysis can provide insights into the delocalization of electron density, which is a key factor in the resonance stabilization of the guanidine group. The guanidinium (B1211019) cation, formed upon protonation, is known for its exceptional stability due to the delocalization of the positive charge over the three nitrogen atoms.

Mechanistic Studies through Computational Modeling

Computational modeling provides a powerful lens through which to view the dynamic processes of chemical reactions and molecular interactions. By simulating these processes at the atomic level, it is possible to gain a detailed understanding of the underlying mechanisms.

While specific studies on the catalytic applications of this compound are not extensively documented in the searched literature, diarylguanidines, in general, are known to act as organocatalysts in various organic transformations. Computational modeling can be employed to elucidate the mechanisms of these catalytic reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the rate-determining step.

For a hypothetical catalytic cycle involving a diarylguanidine, DFT calculations could be used to investigate the role of the guanidine as a Brønsted base or as a hydrogen bond donor. The calculations could model the activation of a substrate by the catalyst, the formation of key intermediates, and the regeneration of the catalyst at the end of the cycle. These studies provide valuable insights that can guide the design of more efficient catalysts.

This compound is known to interact with various biological receptors, most notably the sigma receptors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations can provide a detailed view of the binding mode of this compound within the active site of its target receptor.

Table 3: Key Amino Acid Interactions in the Binding of a Diarylguanidine to the Sigma-1 Receptor (Illustrative Example)

| Amino Acid Residue | Type of Interaction |

| Asp126 | Hydrogen Bond |

| Glu172 | Hydrogen Bond |

| Tyr103 | π-π Stacking |

| Trp164 | Hydrophobic Interaction |

| Phe107 | Hydrophobic Interaction |

Note: This table presents a representative set of interactions for a diarylguanidine ligand with the sigma-1 receptor, as detailed specifics for this compound were not available in the searched literature. Such interactions are commonly identified through molecular docking simulations.

Identification of Active Centers for Chemical and Biological Interactions

The identification of active centers in a molecule is crucial for understanding its reactivity and how it interacts with biological targets. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to map the electron density and electrostatic potential, revealing regions prone to electrophilic and nucleophilic attack.

The guanidine core is the primary active center of the molecule. The nitrogen atoms of the guanidine group are rich in electron density, making them key sites for interactions. Specifically, the imino nitrogen (=N) is typically more nucleophilic than the two amino nitrogens (-NH). This functional group is capable of participating in significant non-covalent interactions, which are fundamental in molecular recognition and biological activity. nih.gov

Key interaction capabilities of the active centers include:

Hydrogen Bonding: The N-H protons of the guanidine group can act as hydrogen bond donors, while the nitrogen atoms can serve as hydrogen bond acceptors. These interactions are pivotal for the binding of guanidine-containing molecules to biological targets like proteins and nucleic acids. nih.gov

Charge Pairing and Electrostatic Interactions: The guanidine group is strongly basic and is protonated at physiological pH, forming a delocalized cation. This positive charge allows for strong electrostatic interactions, or charge pairing, with anionic groups such as carboxylates and phosphates found in biological macromolecules. nih.gov

Cation-π Interactions: The positively charged guanidinium group can engage in cation-π interactions with aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or the nucleobases of DNA. nih.gov

| Active Center | Potential Interaction Type | Significance in Biological Context |

|---|---|---|

| Guanidine Group (Nitrogen Atoms) | Hydrogen Bond Acceptor, Nucleophilic Attack | Binding to receptor active sites, enzyme catalysis. |

| Guanidine Group (N-H Protons) | Hydrogen Bond Donor | Stabilizing interactions with biological targets. |

| Protonated Guanidinium Ion | Charge Pairing, Cation-π Interactions | Strong binding to anionic sites on proteins and DNA. nih.gov |

| m-Tolyl Groups | Hydrophobic Interactions, Steric Influence | Modulation of binding affinity and selectivity. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the conformational flexibility of this compound and the influence of its surrounding environment, such as different solvents. nih.gov

The solvent environment is expected to have a profound impact on the conformational preferences of this compound. In polar solvents, conformations that maximize the exposure of the polar guanidine group to the solvent, allowing for favorable hydrogen bonding and electrostatic interactions, would be favored. Conversely, in nonpolar solvents, the molecule might adopt conformations that shield the polar guanidine core while exposing the lipophilic tolyl groups to the solvent. The stabilization of helical conformations in polymers has been shown to be dependent on solvent polarity, suggesting that similar effects could influence the conformational equilibrium of smaller molecules like this compound. nih.gov

MD simulations can quantify these effects by calculating properties such as the radial distribution function of solvent molecules around different parts of the solute and the free energy of solvation for various conformations.

| Solvent Type | Predicted Conformational Preference | Dominant Intermolecular Interactions |

|---|---|---|

| Polar (e.g., Water) | Extended conformations with exposed guanidine group. | Solute-solvent hydrogen bonding and electrostatic interactions. |

| Nonpolar (e.g., Hexane) | Compact conformations with shielded guanidine group. | Solute-solvent hydrophobic interactions. |

| Aprotic Polar (e.g., DMSO) | Intermediate conformations. | Dipole-dipole and electrostatic interactions. |

N,n Di M Tolyl Guanidine As an Organocatalyst

Fundamental Principles of Guanidine (B92328) Organocatalysis

Guanidines, including N,N''-Di-m-tolyl-guanidine, are recognized for their versatile catalytic functionalities. academie-sciences.fr Free guanidines can function as Brønsted or Lewis bases, while their protonated forms, guanidinium (B1211019) cations, can act as Brønsted or Lewis acids. academie-sciences.fr This versatility allows them to participate in a wide array of chemical reactions. academie-sciences.fr

Brønsted Basicity and Superbasicity

Guanidines are classified as strong organic bases, often referred to as "superbases," due to the significant resonance stabilization of their conjugate acids, the guanidinium cations. researchgate.netthieme-connect.com When a guanidine accepts a proton, the positive charge in the resulting guanidinium ion is delocalized over three nitrogen atoms. This delocalization makes the protonated form highly stable, thus shifting the equilibrium towards protonation and resulting in high basicity. academie-sciences.fr The basicity of guanidines is a key feature in their ability to act as Brønsted base catalysts, where they initiate reactions by deprotonating a substrate. thieme-connect.com

Lewis Acidity and Basicity of Guanidinium Species

Beyond their Brønsted basicity, guanidines and their conjugate acids exhibit Lewis acid-base properties. The free guanidine can act as a Lewis base, donating its lone pair of electrons. researchgate.netthieme-connect.com Conversely, the corresponding guanidinium cation can function as a Lewis acid. academie-sciences.fr The central carbon atom of the guanidinium ion is electron-deficient and can interact with nucleophiles (Lewis bases). nih.govmdpi.com This interaction, sometimes referred to as 'organic Lewis acid catalysis', involves an electrostatic attraction between the central carbon and an anionic nucleophile or the non-bonding electrons of another substrate. academie-sciences.fr This Lewis acidic character allows the guanidinium ion to activate substrates in a manner distinct from its Brønsted acidity. academie-sciences.frnih.gov

Role as Hydrogen-Bond Donors in Catalysis

Guanidinium ions are effective hydrogen-bond donors. researchgate.netrsc.org The N-H protons of the guanidinium cation can form strong, bidentate hydrogen bonds with substrates that act as hydrogen-bond acceptors, such as carbonyls or nitro groups. nih.gov This interaction can activate the substrate, making it more susceptible to nucleophilic attack. thieme-connect.com In many catalytic cycles, after the guanidine base deprotonates a pro-nucleophile, the resulting guanidinium ion co-ordinates to the electrophile via hydrogen bonding, activating it and orienting the reactants for the subsequent bond-forming step. thieme-connect.com This ability to act as a bifunctional catalyst, simultaneously activating both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding), is a hallmark of guanidine organocatalysis. researchgate.net

Applications in Specific Organic Reactions

The catalytic properties of guanidines have been harnessed in a variety of organic transformations. While specific studies detailing the use of this compound in the following reactions are not extensively documented in the reviewed literature, the general reactivity of guanidine catalysts provides a framework for its potential applications.

Reductive Functionalization of Carbon Dioxide

The conversion of carbon dioxide (CO2), an abundant C1 building block, into value-added chemicals is a significant area of research. researchgate.net One such transformation is the reductive functionalization of CO2 with amines and a reducing agent, such as a hydrosilane, to produce methylamines. researchgate.net While various catalysts have been explored for this process, N-heterocyclic carbenes (NHCs) have been shown to be effective. nih.gov In these reactions, the catalyst activates the silane, which then facilitates the multi-electron reduction of CO2. The mechanism can involve the formation of a silyl carbamate intermediate from the amine and CO2, which is then successively reduced. Guanidines, with their strong basicity, can also play a role in activating substrates and promoting such transformations, although specific data for this compound is limited.

Table 1: Example of Amide-Promoted Reductive Functionalization of CO2 with N-methylaniline *

| Entry | Silane (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PhSiH3 (4) | 80 | 12 | 99 | 98 |

| 2 | PhSiH3 (3) | 80 | 12 | 99 | 96 |

| 3 | PhSiH3 (4) | 60 | 12 | 99 | 93 |

| 4 | PhSiH3 (4) | 40 | 12 | 99 | Trace |

| 5 | MePhSiH2 (6) | 80 | 6 | 0 | 0 |

| 6 | (EtO)3SiH (6) | 80 | 6 | 0 | 0 |

Data from a study on amide-promoted reactions, presented for illustrative purposes of reaction conditions. researchgate.net

Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. nsf.gov Guanidines are effective organocatalysts for this reaction. researchgate.net The catalytic cycle typically begins with the guanidine base deprotonating the Michael donor (the nucleophile), creating a more potent nucleophile. thieme-connect.com The resulting guanidinium ion can then act as a hydrogen-bond donor to activate the Michael acceptor (the electrophile), bringing the two components together and facilitating the addition. thieme-connect.com Chiral guanidines have been developed to achieve high enantioselectivity in these reactions. researchgate.net

Table 2: Guanidine-Catalyzed Michael Addition of Isobutyraldehyde to trans-β-Nitrostyrene *

| Entry | Catalyst | Additive | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 6a | None | Toluene | 22 | 53 |

| 2 | 6a | Imidazole | Toluene | 92 | 49 |

| 3 | 6b | Imidazole | Toluene | 14 | 22 |

Data from a study using primary amine-guanidine catalysts (6a and 6b) derived from (1S,2S)-cyclohexane-1,2-diamine. researchgate.net

Transesterification Processes

Guanidines, including diaryl derivatives like this compound, are effective catalysts for transesterification reactions. This process involves the exchange of the alkoxy group of an ester with another alcohol and is fundamental in various industrial applications, including the synthesis of polyesters and biodiesel. wikipedia.orgresearchgate.net

The catalytic mechanism relies on the strong basicity of the guanidine. The guanidine base deprotonates the incoming alcohol, significantly increasing its nucleophilicity. wikipedia.org This highly nucleophilic alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate yields the new ester and releases an alkoxide, which is then protonated by the newly formed guanidinium ion, regenerating the neutral guanidine catalyst for the next catalytic cycle.

Theoretical studies using Density Functional Theory (DFT) on guanidine-catalyzed transesterification have shown that the reaction proceeds through the simultaneous activation of both the ester (e.g., dimethyl carbonate) and the alcohol via hydrogen bonding. nih.gov This dual-activation mode, particularly efficient in cyclic guanidines, significantly lowers the free energy barrier of the rate-limiting step compared to the uncatalyzed reaction. nih.gov

| Catalyst Type | Reaction | Key Features of Catalysis |

| Guanidines | Transesterification | Acts as a strong base to deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org |

| Cyclic Guanidines | Transesterification | Exhibit high efficiency due to a planar structure and dual-activation mode. nih.govgoogle.com |

| Alkylguanidines | Transesterification of vegetable oils | Used in both homogeneous and heterogeneous systems to produce biodiesel. researchgate.net |

Other Acid-Base Catalyzed Transformations

The utility of guanidines as Brønsted base catalysts extends beyond transesterification to a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions. Their ability to abstract a proton from weakly acidic carbon-hydrogen bonds is key to their broad applicability.

Notable transformations catalyzed by guanidines include:

Michael Addition: Guanidines catalyze the conjugate addition of nucleophiles (e.g., 1,3-dicarbonyl compounds, organophosphorus compounds) to α,β-unsaturated systems. researchgate.net

Henry (Nitroaldol) Reaction: This reaction involves the addition of a nitroalkane to a carbonyl compound. Guanidines deprotonate the nitroalkane to form a nitronate anion, which then acts as the nucleophile. nih.gov

Strecker Reaction: The synthesis of α-amino cyanides from aldehydes or ketones, which are precursors to amino acids.

Aza-Henry Reaction: The addition of nitroalkanes to imines, catalyzed by guanidine derivatives, provides access to β-nitroamines, which are valuable synthetic intermediates. researchgate.netnih.gov

In these reactions, the guanidine catalyst initiates the process by deprotonating the pro-nucleophile. The resulting guanidinium conjugate acid can then play a crucial role in the subsequent steps, often by activating the electrophile through hydrogen bonding. researchgate.net

Enantioselective Organocatalysis with Chiral Guanidine Derivativesresearchgate.netjst.go.jp

While achiral guanidines like this compound are effective base catalysts, the introduction of chirality into the guanidine framework opens the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. nih.govnih.gov Chiral guanidines are prized for their high basicity and their ability to form well-defined hydrogen bonds, which allows them to create a structured chiral environment around the reacting substrates. researchgate.netnih.gov

Design of Chiral this compound Analogues

Creating chiral analogues of this compound involves incorporating a source of chirality into the molecule's structure. This can be achieved through several design strategies:

Introduction of a Chiral Backbone: A common approach is to build the guanidine unit upon a chiral scaffold, often derived from readily available sources like amino acids or binaphthyl derivatives. scu.edu.cnacs.org For instance, a chiral diamine can be used as a precursor in the guanidine synthesis, imparting its chirality to the final catalyst.

Axial Chirality: Another strategy involves using axially chiral backbones, such as substituted binaphthyls. acs.org This design places the bulky aryl groups in a fixed, non-planar arrangement, creating a well-defined chiral pocket near the basic nitrogen atoms.

Attachment of Chiral Auxiliaries: Chirality can also be introduced by attaching chiral groups to the nitrogens of the guanidine core. jst.go.jp

These design principles allow for the synthesis of a diverse library of catalysts where the steric and electronic properties can be fine-tuned for specific asymmetric transformations.

Mechanism of Stereoselectivity

The stereoselectivity achieved by chiral guanidine catalysts is generally attributed to a bifunctional activation mechanism . researchgate.netmdpi.com In this model, the catalyst interacts with both the nucleophile and the electrophile simultaneously in the transition state.

Brønsted Base Activation: The basic guanidine moiety deprotonates the pro-nucleophile (e.g., a nitroalkane or a 1,3-dicarbonyl compound). nih.gov

Brønsted Acid/Hydrogen-Bonding Activation: The resulting protonated guanidinium ion, now a chiral Brønsted acid, forms one or more hydrogen bonds with the electrophile (e.g., an aldehyde, imine, or nitroalkene). nih.govresearchgate.net

This dual activation brings the two reactants together within a highly organized, chiral transition state assembly. The specific stereochemical outcome is dictated by the catalyst's three-dimensional structure, which favors one facial approach of the nucleophile to the electrophile over the other. DFT calculations have been instrumental in elucidating these transition states, showing how steric interactions between the substrates and the catalyst's chiral framework are crucial for high enantioselectivity. acs.orgacs.org

Catalyst Design and Optimization

The performance of a guanidine catalyst is highly dependent on its structure. Optimizing catalytic activity and selectivity involves the careful modification of the substituents attached to the guanidine core.

Influence of Substituents on Catalytic Activity and Selectivity

The electronic and steric nature of the substituents on the aryl rings of a diarylguanidine catalyst has a profound impact on its performance.

Electronic Effects: The basicity of the guanidine, a key driver of its catalytic activity, can be modulated by the electronic properties of the aryl substituents.

Electron-donating groups (e.g., methoxy, alkyl groups) increase the electron density on the nitrogen atoms, thereby increasing the guanidine's basicity (pKa). This generally leads to higher reaction rates, as the initial deprotonation step is accelerated. mdpi.com

Electron-withdrawing groups (e.g., nitro, halo groups) decrease the basicity, which can slow down the reaction but may be beneficial in cases where a less reactive catalyst is required to improve selectivity.

Steric Effects: The size and position of the substituents control the steric environment around the catalytic center.

Bulky substituents , particularly at the ortho-positions of the aryl rings (analogous to the tolyl groups), can create a more confined and rigid chiral pocket in chiral catalysts. This steric hindrance can enhance enantioselectivity by more effectively discriminating between the two prochiral faces of the substrate. acs.org

In some cases, excessive steric bulk can hinder the approach of the substrate, leading to lower catalytic activity. Therefore, a balance between steric demand and catalytic turnover must be achieved.

The interplay of these effects is crucial for designing optimal catalysts for a given transformation.

| Substituent Property | Position on Aryl Ring | Expected Effect on Basicity (pKa) | Expected Effect on Enantioselectivity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | para, ortho | Increase | May be indirect; primarily affects rate |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | para, ortho | Decrease | May be indirect; primarily affects rate |

| Steric Bulk (e.g., -tBu, -iPr) | ortho | Minor electronic effect | Generally increases due to a more defined chiral pocket acs.org |

| Steric Bulk (e.g., -tBu, -iPr) | meta, para | Minor electronic effect | Less pronounced effect compared to ortho position |

Strategies for Catalyst Immobilization

The practical application of homogeneous organocatalysts like this compound in industrial processes is often hindered by challenges in separating the catalyst from the reaction mixture. Immobilization of the catalyst onto a solid support offers a viable solution, facilitating easy recovery and recycling. While specific studies on the immobilization of this compound are not extensively documented, strategies developed for other guanidine-based and organocatalysts can be considered as analogous approaches.

One common strategy involves the covalent bonding of the catalyst to a solid support. This can be achieved by modifying the catalyst structure with a functional group that can react with a complementary group on the support material. Typical supports include polymers, silica, and magnetic nanoparticles. For instance, a guanidine catalyst could be functionalized with a chloropropyl group and subsequently grafted onto a support like MCM-41, a mesoporous silica material.

Another approach is the non-covalent immobilization, which relies on physisorption, hydrogen bonding, or ionic interactions between the catalyst and the support. While simpler to implement, this method may suffer from catalyst leaching over time.

Bifunctional catalysts, where the guanidine moiety is combined with another functional group like urea, have also been developed. These catalysts can be designed with specific spacers that allow for immobilization while maintaining catalytic activity and stereoselectivity. The choice of immobilization strategy often depends on the specific reaction conditions and the desired balance between catalyst stability, activity, and ease of recovery.

Below is a table summarizing potential immobilization strategies applicable to guanidine-based organocatalysts:

| Immobilization Strategy | Support Material | Linkage Type | Advantages | Potential Challenges |

| Covalent Attachment | Silica (e.g., MCM-41), Polystyrene, Magnetic Nanoparticles | Covalent Bond (e.g., amide, ether) | High catalyst stability, minimal leaching. | Can be synthetically challenging, may alter catalyst activity. |

| Non-covalent Adsorption | Alumina, Zeolites, Carbon Nanotubes | Physisorption, Hydrogen Bonding, Ionic Interactions | Simple preparation, preserves catalyst structure. | Prone to catalyst leaching, lower thermal stability. |

| Encapsulation | Metal-Organic Frameworks (MOFs), Porous Polymers | Physical Entrapment | Good protection of the active site, can enhance selectivity. | Diffusion limitations for substrates and products. |

| Bifunctional Catalyst Design | Chiral Spacers, Polymers | Covalent linkage through a non-catalytic part of the molecule | Allows for precise positioning of the catalytic site, can enhance enantioselectivity. | Complex synthesis of the catalyst. |

Deactivation Pathways and Mitigation Strategies

Catalyst deactivation is a critical issue that can limit the efficiency and economic viability of an organocatalytic process. For guanidine-based catalysts, several deactivation pathways can be envisioned, drawing parallels from studies on similar compounds.

One significant deactivation mechanism is formylation of the guanidine nitrogen. In reactions involving certain reagents, the catalyst itself can be consumed by reacting with a formylating agent, leading to a loss of catalytic activity. This has been observed in the reductive amination of carbon dioxide using silanes, where the guanidine catalyst can be formylated.

Poisoning of the catalyst by acidic impurities or byproducts is another potential deactivation route. The basic nature of the guanidine moiety makes it susceptible to neutralization by acids, rendering it inactive.

Thermal degradation can occur at elevated reaction temperatures, leading to the breakdown of the catalyst structure. The stability of this compound under specific reaction conditions would need to be evaluated to determine its operational temperature window.

Leaching of the catalyst from the support, in the case of immobilized systems, is a physical deactivation pathway that leads to a loss of active sites in the reactor.

To address these deactivation pathways, several mitigation strategies can be employed. To prevent formylation, the guanidine catalyst can be modified, for example, by alkylation of the reactive nitrogen atoms. This modification can block the site of unwanted side reactions without significantly compromising the catalyst's basicity and activity.

Careful purification of reactants and solvents to remove acidic impurities can mitigate catalyst poisoning. The use of a robust support and strong covalent linkages in immobilized systems can minimize leaching.

Regeneration of a deactivated catalyst is another important aspect. Depending on the deactivation mechanism, different regeneration protocols can be applied. For instance, a catalyst poisoned by an acid might be regenerated by washing with a mild base. Coked catalysts are often regenerated by controlled oxidation to burn off the carbonaceous deposits.

The following table outlines potential deactivation pathways for guanidine organocatalysts and corresponding mitigation strategies:

| Deactivation Pathway | Description | Mitigation Strategy |

| Formylation/Acylation | The catalyst reacts with a formylating or acylating agent present in the reaction mixture, leading to a modified and inactive catalyst. | Alkylation of the guanidine nitrogen to block the reactive site. |

| Acid Poisoning | Neutralization of the basic guanidine catalyst by acidic impurities or byproducts. | Purification of reactants and solvents; addition of a non-catalytic scavenger base. |

| Thermal Degradation | Decomposition of the catalyst at high temperatures. | Optimization of reaction temperature; use of thermally stable supports for immobilization. |

| Leaching | Physical loss of the catalyst from the support in heterogeneous systems. | Use of strong covalent linkages for immobilization; optimization of solvent to minimize catalyst dissolution. |

| Fouling/Coking | Deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites. | Periodic regeneration through solvent washing or controlled oxidation. |

Coordination Chemistry of Guanidine and Its Derivatives, Including N,n Di M Tolyl Guanidine

Neutral Guanidine (B92328) Ligands

Neutral guanidine molecules function as excellent N-donor ligands. researchgate.net When coordinating to a metal center, a positive charge develops that is delocalized over the CN₃ moiety, which enhances the stability of the resulting complex. researchgate.net The coordination behavior of neutral guanidines is largely dictated by the presence or absence of additional donor atoms on their substituents. at.ua

Monodentate Binding Modes through Imine Nitrogen

For substituted guanidines that lack additional donor atoms, such as N,N''-Di-m-tolyl-guanidine, the exclusive mode of coordination is monodentate, occurring through the lone pair of electrons on the sp²-hybridized imine nitrogen atom. at.uarsc.org This binding mode has been confirmed through numerous spectroscopic and crystallographic studies. at.ua For instance, the tetrahedral complex [Co{PhNC(NHPh)₂}₂Cl₂] clearly shows the two neutral 1,2,3-triphenylguanidine ligands coordinating to the cobalt(II) center solely through their imine nitrogens. at.ua Similarly, a linear silver(I) complex, [Ag{(PhN)C(NHPh)₂}₂][SO₃CF₃], demonstrates the same monodentate coordination via the imine nitrogen. at.ua

| Complex Formula | Metal Center | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [Co{PhNC(NHPh)₂}₂Cl₂] at.ua | Cobalt(II) | Tetrahedral | Symmetric binding through imine nitrogens with Co-N distances of ~2.014 Å. at.ua |

| [Ag{(PhN)C(NHPh)₂}₂][SO₃CF₃] at.ua | Silver(I) | Linear | Ag-N coordinate bond length is 2.135(8) Å. at.ua |

| [PtI₂(HNEt₂){HN=C(NEt₂)₂}] at.ua | Platinum(II) | Square Planar | Pt-N(guanidine) bond (2.006(9) Å) is shorter than the Pt-N(amine) bond (2.095(9) Å). at.ua |

| [TcN(tmbt)₂(tmg)₂] at.ua | Technetium(V) | Square Pyramidal | Guanidine ligands bind symmetrically with Tc-N distances of ~2.130 Å. at.ua |

Bidentate Coordination with Additional Donor Atoms

When the substituents on the guanidine framework contain additional donor atoms, the ligand often behaves in a bidentate fashion. at.ua This allows the ligand to chelate or bridge metal centers using a guanidine nitrogen and the additional donor atom. A common example is cyanoguanidine, which can act as a bidentate bridging ligand, coordinating to two different metal centers through its nitrile nitrogen and an imine nitrogen. at.ua

Other examples include:

Phosphorylguanidines : These ligands can chelate to a metal ion using a guanidine nitrogen and the phosphoryl oxygen atom. at.ua

Guanidine-tagged phosphines : Hybrid ligands incorporating both a phosphine and a guanidine group can form P,N-chelate complexes with metals like copper(I) and silver(I). rsc.orgrsc.org

Guanidine-Schiff bases : Tridentate ligands combining guanidine, imine, and pyridine donor units have been used to synthesize stable iron(III) and zinc(II) complexes. thieme-connect.com

Guanidinate Ligands (Deprotonated Forms)

Deprotonation of a neutral guanidine at an amine nitrogen yields a monoanionic guanidinate ligand. This transformation significantly enhances the ligand's donor capacity and generally leads to different, more stable coordination modes. nih.gov The negative charge is delocalized across the N-C-N framework, which contributes to the electronic flexibility and stability of the resulting metal complexes. nih.govmdpi.com

Chelation to Metal Centers

The most prevalent coordination mode for monoanionic guanidinate ligands is as a bidentate, N,N'-chelating ligand. nih.govnih.gov In this arrangement, the two coordinating nitrogen atoms and the central carbon form a four-membered ring with the metal center. nih.gov This chelating mode is observed for a vast range of metals from the main group, transition metals, and lanthanides. nih.govacs.org The electronic delocalization within the chelate ring provides significant stabilization to the metal complexes. nih.gov

The steric and electronic properties of these chelating ligands can be precisely controlled by modifying the substituents on the nitrogen atoms, which in turn influences the properties and reactivity of the metal center. nih.gov For instance, bulky substituents can provide steric protection for the metal. nih.gov

| Complex Formula | Metal Center | Ligand Type | Coordination Mode |

|---|---|---|---|

| [Al{h²-(NPrⁱ)₂CNMe₂}Cl₂] at.ua | Aluminum(III) | Tetrasubstituted Guanidinate | Bidentate Chelate |

| [Ti{η²-(NPh)₂CNEt₂}₂Cl₂] | Titanium(IV) | Trisubstituted Guanidinate | Bidentate Chelate |

| [Ru{η²-(NPh)₂CNHPh}₃] | Ruthenium(III) | Trisubstituted Guanidinate | Tris-chelate |

| [CyNC(NCy)NCy]Ta(NMe₂)₃ acs.org | Tantalum(V) | Dianionic Guanidinate | Bidentate Chelate |

Bridging Ligand Architectures

While chelation is the most common binding mode, guanidinate ligands can also adopt bridging architectures, linking two or more metal centers. researchgate.netresearchgate.net This behavior is often influenced by the steric profile of the guanidine ligand and the nature of the metal ion. For example, bicyclic guanidinates can form bridges in polynuclear systems. nih.gov In some cases, the guanidinate ligand can simultaneously chelate to one metal center and bridge to another. researchgate.net This dual functionality has been observed in dinuclear zinc complexes where the guanidinate acts as both a chelate and a bridge. researchgate.net Bridging modes are also seen in complexes of rhodium and other transition metals. researchgate.net

Formation of Metal Complexes with Guanidine-Based Ligands

Several synthetic methodologies are employed to generate metal complexes with guanidine-based ligands. The choice of method often depends on the desired ligand form (neutral vs. anionic) and the reactivity of the metal precursor.

Common synthetic routes include:

Reaction with Neutral Guanidines : The simplest method involves the direct reaction of a neutral guanidine ligand with a suitable metal salt or precursor, typically forming adducts where the guanidine binds in a monodentate fashion. at.ua

Protonolysis : This route involves the reaction of a neutral guanidine with a metal precursor containing reactive alkyl or amide ligands, such as M-R or M-NR₂. The acidic N-H proton of the guanidine reacts to eliminate an alkane (R-H) or an amine (HNR₂), resulting in the formation of a metal-guanidinate complex. mdpi.com

Metathesis : A widely used method involves the reaction of a pre-formed alkali metal salt of the guanidinate ligand (e.g., the lithium salt) with a metal halide (M-X). This salt metathesis reaction eliminates the alkali metal halide (e.g., LiCl) and forms the desired metal-guanidinate complex. mdpi.com

Carbodiimide Insertion : Guanidinate complexes can be formed by the migratory insertion of a carbodiimide (RN=C=NR) into a metal-amide (M-NR₂) bond. This method is particularly useful for synthesizing tetrasubstituted guanidinate ligands. mdpi.com

Cobalt(II) Complexes and Their Structural Features

Cobalt(II) complexes featuring guanidine-type ligands have been synthesized and structurally characterized, revealing a range of coordination geometries. In the case of complexes with neutral N,N'-disubstituted guanidines, the ligand typically acts as a monodentate donor, coordinating to the cobalt center through the imine nitrogen atom.

A notable example is the complex formed between cobalt(II) chloride and 1,2,3-triphenylguanidine, a close structural analog of this compound. The reaction in refluxing tetrahydrofuran (THF) yields a bright blue complex, [Co{PhN=C(NHPh)₂}₂Cl₂]. at.ua X-ray crystallography confirms a tetrahedral coordination geometry around the Co(II) center, with the two guanidine ligands and two chloride ions occupying the vertices of the tetrahedron. at.ua The guanidine ligands bind symmetrically to the cobalt ion. at.ua

Infrared spectroscopy of such complexes shows a decrease in the energy of the C=N stretching frequency upon coordination, which is consistent with the binding of the imine nitrogen to the metal center. at.ua In the solid state, the structure of these complexes can be further stabilized by intermolecular interactions, such as hydrogen bonding between the non-coordinating N-H groups of the guanidine ligand and the chloride ligands of an adjacent complex molecule.

Another example of a cobalt(II) complex with a guanidine-type ligand is [Co(btmgn)Cl₂], where btmgn is 1,8-bis(tetramethylguanidino)naphthalene. This complex also exhibits a distorted tetrahedral geometry around the Co(II) ion. researchgate.net The coordination of the guanidine ligand to the cobalt center is indicated by a significant red shift of the C=N stretching frequency in the IR spectrum, suggesting a strong ligand-metal interaction. researchgate.net

The structural parameters of a representative tetrahedral Co(II) complex with a diarylguanidine ligand are presented in the table below.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Co(1)-N(11) | 2.014(6) | N(11)-Co(1)-N(12) | - |

| Co(1)-N(12) | 2.013(5) | - | - |

Zinc(II) Complexes and Structural Characterization

Zinc(II) complexes containing guanidinate ligands have attracted significant interest, particularly for their applications in catalysis. These complexes are typically synthesized by the reaction of a guanidine proligand with a zinc precursor, such as zinc bis(trimethylsilyl)amide (Zn[N(SiMe₃)₂]₂).